molecular formula C12H15NO3 B1392338 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid CAS No. 1155855-91-6

4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid

Cat. No.: B1392338
CAS No.: 1155855-91-6
M. Wt: 221.25 g/mol
InChI Key: CLRWLJGVBPGIRW-UHFFFAOYSA-N
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Description

4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid is an organic compound with the molecular formula C11H13NO3 It is characterized by a benzoic acid moiety substituted with a hydroxypyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under reductive amination conditions.

    Attachment of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Coupling with Benzoic Acid: The final step involves coupling the hydroxypyrrolidine moiety with benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypyrrolidine moiety may enhance binding affinity and specificity, while the benzoic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Hydroxypyrrolidin-1-yl)methyl]phenol: Similar structure but with a phenol group instead of a carboxylic acid.

    4-[(3-Hydroxypyrrolidin-1-yl)methyl]aniline: Contains an aniline group instead of a carboxylic acid.

    4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzaldehyde: Features an aldehyde group instead of a carboxylic acid.

Uniqueness

4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid is unique due to its combination of a hydroxypyrrolidine moiety and a benzoic acid group. This structural arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16/h1-4,11,14H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRWLJGVBPGIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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